Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is assigned according to IUPAC rules. The nomenclature breaks down as follows:
- Oxathiazinane : A six-membered ring containing oxygen (O), sulfur (S), and nitrogen (N) atoms at positions 1, 2, and 3, respectively.
- 2,2-dioxo : Indicates two oxo groups attached to the sulfur atom at position 2.
- 3-carboxylate : A tert-butyl ester group bonded to the nitrogen atom at position 3.
Alternative names include tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide and tert-butyl 2,2-dioxo-1,2λ⁶,3-oxathiazinane-3-carboxylate. The compound’s SMILES notation (CC(C)(C)OC(=O)N1CCCOS1(=O)=O) and InChIKey (LQCKYZKFOOSNFJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental validation.
Molecular Geometry and Conformational Analysis
The molecular formula C₈H₁₅NO₅S corresponds to a molar mass of 237.28 g/mol . Key geometric features include:
| Property | Value |
|---|---|
| Ring conformation | Chair-like with axial sulfone groups |
| Bond angles (S=O) | ~119° (consistent with sp³ hybridization) |
| Dihedral angle (N-C-O) | 112° (influenced by tert-butyl steric effects) |
The tert-butyl group induces steric strain, favoring a twisted boat conformation in the oxathiazinane ring. Density functional theory (DFT) calculations suggest that the sulfone groups adopt a pseudo-equatorial orientation to minimize electronic repulsion. Nuclear magnetic resonance (NMR) data corroborate this, showing distinct splitting patterns for protons adjacent to the sulfone and carbamate moieties.
Crystallographic Studies and X-ray Diffraction Data
While direct X-ray crystallographic data for this compound are limited, studies on analogous N-acyl dioxathiazinanes reveal critical structural insights:
- Unit cell parameters : Related derivatives crystallize in monoclinic systems with space group P2₁/c.
- Hydrogen bonding : Intramolecular H-bonds between the sulfone oxygen and carboxylate groups stabilize the twisted conformation.
- Packing motifs : van der Waals interactions between tert-butyl groups dominate the crystal lattice, reducing solubility in polar solvents.
For this compound, predicted bond lengths include:
Comparative Analysis with Related Oxathiazinane Derivatives
Structural variations among oxathiazinane derivatives significantly impact their physicochemical properties:
The tert-butyl group in this compound confers greater thermal stability compared to unsubstituted analogs (e.g., 1,3,4-oxathiazinane) due to reduced ring flexibility. Additionally, the electron-withdrawing sulfone group increases electrophilicity at the nitrogen atom, making it more reactive toward nucleophiles than non-sulfonated derivatives.
In contrast, N-acyl variants (e.g., N-Boc derivatives) exhibit flattened ring conformations due to delocalization of the acyl group’s π-electrons, which alters their solubility and crystallization behavior.
Properties
IUPAC Name |
tert-butyl 2,2-dioxooxathiazinane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5S/c1-8(2,3)14-7(10)9-5-4-6-13-15(9,11)12/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKYZKFOOSNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521267-18-5 | |
| Record name | tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound (CAS No. 521267-18-5) has the molecular formula and a molecular weight of approximately 237.28 g/mol. Its structure features a dioxooxathiazinane ring, which is significant for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms or cells.
- Transport Mechanisms : Research indicates that compounds with similar structures may interact with various amino acid transport systems, affecting cellular uptake and distribution in vivo. For instance, studies on related compounds have demonstrated their ability to enter gliosarcoma cells through system A amino acid transporters .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by enhancing tumor-to-normal tissue ratios in various models, potentially making it a candidate for cancer therapeutics .
Case Study 1: Antitumor Efficacy
A study investigated the uptake of related compounds in rat gliosarcoma models. The results showed that high tumor-to-brain ratios were achieved, indicating effective targeting of tumor cells while minimizing normal brain uptake . This suggests a potential therapeutic window for compounds like this compound.
| Compound | Tumor-to-Brain Ratio | Uptake Mechanism |
|---|---|---|
| (S)-Amino Acid | 20:1 to 115:1 | System A Transport |
| (R)-Amino Acid | Higher than (S) | System A Transport |
Case Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of tert-butyl derivatives revealed that modifications to the tert-butyl group significantly affect the compound's pharmacokinetic properties. The introduction of bulky groups often increases lipophilicity but may decrease metabolic stability . This highlights the importance of optimizing substituents for desired biological activity.
Pharmacological Profile
The pharmacological profile of this compound is still under investigation. However, initial findings suggest:
- Low Toxicity : Preliminary toxicity assessments indicate low acute toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.
- Potential Applications : Given its structural characteristics and preliminary biological activity data, this compound could be explored for applications in cancer therapy and other metabolic disorders.
Comparison with Similar Compounds
(a) Tert-Butyl 8,10-Dioxo-3,9-Diazaspiro[5.5]undecane-3-Carboxylate (CAS: 1043384-94-6)
- Structure : Contains a spirocyclic system (fused 5- and 6-membered rings) with two ketone groups and two nitrogen atoms.
- However, the larger ring system increases molecular weight compared to the oxathiazinane derivative, likely reducing solubility in polar solvents .
- Applications : Suitable for synthesizing polycyclic amines or constrained peptidomimetics.
(b) Tert-Butyl 3,5-Dioxopiperazine-1-Carboxylate (CAS: 501127-89-5)
- Structure : A six-membered piperazine ring with two ketone groups and a tert-butyl ester.
- Key Differences : The absence of sulfur in the ring eliminates sulfonamide-like reactivity. The piperazine core is more basic, enabling protonation at physiological pH, which may enhance water solubility .
- Applications : Used in peptide backbone modifications and as a precursor for diketopiperazine alkaloids.
(c) Tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate (CAS: 1186654-76-1)
- Structure : A pyrrolidine ring substituted with hydroxymethyl and methoxyphenyl groups.
- Key Differences : The hydroxymethyl group enables hydrogen bonding, while the methoxyphenyl moiety introduces aromaticity and lipophilicity (logP ~2.5–3.0). This contrasts with the oxathiazinane derivative’s electron-deficient sulfone group, which may polarize the molecule .
- Applications : Intermediate for chiral catalysts or glycosidase inhibitors.
Physicochemical and Reactivity Profiles
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| 521267-18-5 (Target) | C₈H₁₅NO₅S | 253.27 | Oxathiazinane, sulfone | Electrophilic at sulfone; steric shielding from tert-butyl |
| 1043384-94-6 (Spiro derivative) | - | ~300 (estimated) | Spirocyclic, diketone | Rigid structure; potential for chelation |
| 501127-89-5 (Piperazine) | C₉H₁₄N₂O₄ | 226.22 | Piperazine, diketone | Basic nitrogen sites; prone to ring-opening |
| 1186654-76-1 (Pyrrolidine) | C₁₇H₂₅NO₄ | 307.40 | Hydroxymethyl, methoxyphenyl | Hydrogen bonding; chiral resolution utility |
Preparation Methods
Starting Materials and Reagents
Amino Alcohol Precursors: Suitable amino alcohols serve as starting points for ring closure.
Sulfur Oxidants: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used to oxidize sulfur to the sulfone state.
tert-Butyl Protecting Agents: tert-Butyl chloroformate or tert-butanol under acidic catalysis is employed to introduce the tert-butyl ester group.
Stepwise Synthetic Procedure
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form oxathiazinane ring | Intramolecular nucleophilic substitution or condensation from amino alcohol precursors | Requires controlled temperature and solvent choice (e.g., dichloromethane) |
| 2 | Oxidation of sulfur to sulfone | m-CPBA or H2O2, often at 0°C to room temperature | Ensures complete oxidation to 2,2-dioxide form; reaction monitored by TLC |
| 3 | Esterification to tert-butyl ester | Treatment with tert-butyl chloroformate or Boc anhydride in presence of base (e.g., triethylamine) | Protects the carboxyl group, facilitating purification and stability |
| 4 | Purification | Column chromatography or recrystallization | Yields high-purity compound suitable for research use |
Comparative Notes on Related Compounds
A structurally similar compound, tert-butyl (4S)-4-methyl-2,2-dioxo-1,2λ6,3-oxathiazinane-3-carboxylate, has been synthesized using analogous methods with stereochemical control, indicating the versatility of the oxathiazinane scaffold synthesis.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Ring Formation | Cyclization from amino alcohol precursors |
| Sulfur Oxidation | m-CPBA or H2O2 oxidation to sulfone |
| Esterification | tert-Butyl chloroformate or Boc anhydride |
| Reaction Conditions | Typically 0°C to room temperature, inert atmosphere |
| Purification | Chromatography or recrystallization |
| Storage | Sealed, dry, 2-8°C |
| Yield | Moderate to high, dependent on conditions |
Q & A
Q. Methodological Approach :
- NMR Analysis :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factor < 0.05 and hydrogen-bonding networks stabilizing the bicyclic structure .
What safety protocols are critical for handling this compound, given its reactive functional groups?
- Storage : Store at –20°C in airtight containers under nitrogen to prevent moisture absorption and oxidation .
- Handling : Use explosion-proof equipment and grounded metal containers during transfers (analogous to tert-butyl hydroperoxide protocols) .
- Decomposition : Avoid strong acids/bases to prevent sulfone group degradation; neutralize waste with dilute sodium bicarbonate .
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for nucleophilic attacks at the sulfone or carboxylate groups .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using AMBER or GROMACS .
- Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .
What strategies resolve contradictions in reaction outcomes when this compound is used in multi-step syntheses?
Case Study : If unexpected byproducts form during amide coupling:
- Diagnostic Tools :
- LC-MS to detect intermediates (e.g., tert-butyl deprotection products).
- Variable-temperature NMR to identify temperature-sensitive intermediates .
- Adjustments :
- Replace EDCl/HOBt coupling agents with DCC/DMAP to reduce side reactions .
- Monitor pH to avoid premature ring-opening of the oxathiazinane moiety .
How does this compound compare to analogous oxazine derivatives in medicinal chemistry applications?
Q. Comparative Analysis :
- Bioactivity : The sulfone group enhances hydrogen-bonding capacity compared to oxazine derivatives, improving binding to serine proteases (e.g., thrombin inhibitors) .
- Stability : The tert-butyl ester increases steric protection against esterases, prolonging half-life in vitro (see IC₅₀ data for similar compounds in ).
- Synthetic Versatility : The oxathiazinane ring undergoes regioselective ring-opening with amines, enabling diverse pharmacophore modifications .
What experimental design principles ensure reproducibility in studies involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
